molecular formula C10H18O5S B1428605 Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate CAS No. 626238-23-1

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate

Cat. No. B1428605
M. Wt: 250.31 g/mol
InChI Key: ILPLJIXVYSSTFO-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O5S . It has a molecular weight of 250.31 g/mol . This compound is also known as Moclobemide, a reversible inhibitor of monoamine oxidase type A (MAO-A) used in the treatment of depression and anxiety disorders.


Molecular Structure Analysis

The molecular structure of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is represented by the formula C10H18O5S . The average mass is 250.312 Da and the monoisotopic mass is 250.087494 Da .

Scientific Research Applications

Biological Activities

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate demonstrates diverse biological activities. For instance, Danish et al. (2019) synthesized carboxylate esters of sulfonamide, including an ethyl variant, and evaluated their biological activities such as antioxidant activity and enzyme inhibition. These compounds showed significant activity in antioxidant and esterase assays, along with moderate antibacterial and antifungal properties (Danish et al., 2019).

Chemical Synthesis and Structure Analysis

In another study, Danish et al. (2021) reported on the synthesis and characterization of new sulfonamide derivatives, including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate. These compounds were characterized using various techniques such as FTIR, ESI-MS, and X-ray crystallography, highlighting the compound's structural properties (Danish et al., 2021).

Conformational Studies

Maurinsh et al. (1997) conducted a conformational study of cyclohexane nucleosides synthesized using ethyl 1,3-cyclohexadiene-1-carboxylate, a related compound. This study correlated the lack of antiviral activity of these compounds with their conformation as deduced from NMR and X-ray analysis (Maurinsh et al., 1997).

Photoreactivity

In research focusing on photochemical reactions, Tokuda et al. (1978) explored the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in various alcoholic solutions. This study revealed the formation of ω-substituted esters under these conditions, highlighting the compound's photoreactivity and potential for chemical transformations (Tokuda et al., 1978).

Safety And Hazards

The safety data sheet for a related compound, Ethyl 4-oxocyclohexanecarboxylate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-3-14-10(11)8-4-6-9(7-5-8)15-16(2,12)13/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLJIXVYSSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate

CAS RN

626238-23-1
Record name rac-ethyl (1s,4s)-4-(methanesulfonyloxy)cyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (2.4 mL, 31 mmol) was slowly added to a dichloromethane solution (75 mL) of ethyl 4-hydroxycyclohexanecarboxylate (4.63 mL, 28.7 mmol) and triethylamine (8.2 mL, 59 mmol) at 0° C. The reaction mixture was stirred for 30 minutes, concentrated in vacuo and diluted in diethyl ether (100 mL). The solution was washed with 10% hydrochloric acid (25 mL), water (25 mL), and saturated sodium bicarbonate (15 mL). The organics were dried (magnesium sulfate) and concentrated in vacuo to afford the title compound. 1H NMR (500 MHz, CDCl3) δ 1.23 (t, J=7.1 Hz, 3H), 1.54-1.82 (m, 4H), 1.87-1.97 (m, 2H), 2.00-2.08 (m, 2H), 2.34-2.41 (m, 1H), 3.00 (s, 3H), 4.13 (q, J=7.1 Hz, 2H), 4.88-4.92 (m, 1H).
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2.4 mL
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4.63 mL
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8.2 mL
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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